molecular formula C10H8BrNO3 B1421706 Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-65-9

Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1421706
CAS No.: 1221792-65-9
M. Wt: 270.08 g/mol
InChI Key: MVPHFLJLVCCXGG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound adheres to IUPAC nomenclature guidelines, with the name derived from its parent benzoxazole structure. Key components include:

  • Benzoxazole core : A bicyclic system formed by fusing a benzene ring to an oxazole (1,3-oxazole) ring.
  • Substituents :
    • 5-Bromo : Bromine atom at position 5 of the benzoxazole ring.
    • 2-Methyl : Methyl group attached to position 2 of the oxazole ring.
    • 7-Carboxylate methyl ester : Methyl ester of a carboxylic acid group at position 7 of the benzoxazole ring.
Table 1: Key Identifiers for Methyl 5-Bromo-2-Methyl-1,3-Benzoxazole-7-Carboxylate
Property Value/Description Source
CAS Number 1221792-65-9
Molecular Formula $$ \text{C}{10}\text{H}8\text{BrNO}_3 $$
Molecular Weight 270.08 g/mol
SMILES CC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br
InChI InChI=1S/C10H8BrNO3/c1-5-12-8-4-6(11)3-7(9(8)15-5)10(13)14-2/h3-4H,1-2H3
Synonyms Methyl 5-bromo-2-methyl-7-benzoxazolecarboxylate, BE-0015

Synonyms and Alternative Names

The compound is referenced under multiple trivial names, reflecting its structural features:

  • Methyl 5-bromo-2-methyl-7-benzoxazolecarboxylate
  • BE-0015 (depositor-supplied identifier)
  • MFCD16140295 (commercial database identifier)

Structural Characteristics and Isomerism

Core Benzoxazole Structure

The benzoxazole ring system consists of a benzene ring fused to an oxazole (1,3-oxazole) ring. The fusion positions are critical:

  • Position 1 : Oxygen atom of the oxazole ring.
  • Position 2 : Nitrogen atom of the oxazole ring.
  • Position 3 : Fusion to the benzene ring.
Table 2: Substituent Positions on the Benzoxazole Ring
Position Substituent Functional Group/Role
2 Methyl Electron-donating, steric bulk
5 Bromine Electron-withdrawing, reactive
7 Methyl ester Carboxylate ester, solubility

Reactivity and Functional Group Interactions

The substituents influence reactivity:

  • Bromine at C5 : Enables nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
  • Methyl ester at C7 : Participates in hydrolysis (to carboxylic acid) or transesterification.
  • Methyl at C2 : Provides steric protection and electronic effects.

Isomerism Considerations

While the compound does not exhibit geometric or optical isomerism due to its rigid fused-ring system, benzoxazole derivatives can display positional isomerism. For example:

  • Ortho vs. para substitution : Substituents on the benzoxazole ring can occupy ortho (adjacent) or para (opposite) positions relative to the fused oxazole ring.
  • Ring fusion orientation : Variations in how the benzene and oxazole rings are fused (e.g., 1,2- vs. 1,3-fusion) create distinct isomers.

Historical Context in Heterocyclic Chemistry

Evolution of Benzoxazole Chemistry

The development of benzoxazole derivatives traces back to early 20th-century heterocyclic chemistry. Key milestones include:

  • Discovery of Benzoxazole : Synthesized via cyclization of 2-aminophenol derivatives with acyl chlorides or aldehydes

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-5-12-8-4-6(11)3-7(9(8)15-5)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHFLJLVCCXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677770
Record name Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-65-9
Record name Methyl 5-bromo-2-methyl-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of 2-Amino-4-bromophenol Derivatives

Method Overview:
This approach begins with the synthesis of 2-amino-4-bromophenol derivatives, which undergo cyclization to form the benzoxazole core, followed by esterification to introduce the methyl ester group at position 7.

Procedure:

  • Step 1: Preparation of 2-amino-4-bromophenol
    • Commercially available or synthesized via nitration of phenol derivatives, followed by reduction.
  • Step 2: Cyclization with ortho-esters
    • The 2-amino-4-bromophenol is refluxed with trimethyl orthoacetate in a suitable solvent like acetic acid or toluene.
    • Conditions typically involve reflux for 1.5 hours, leading to the formation of 5-bromo-2-methylbenzoxazole.
  • Step 3: Esterification at position 7
    • The benzoxazole intermediate reacts with methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl ester group at the 7-position.
    • Alternatively, direct esterification can be achieved via methylation of the carboxylic acid derivative if previously oxidized.

Reaction Conditions & Data:

Reaction Step Conditions Yield Notes
Cyclization Reflux with trimethyl orthoacetate ~65-80% In ethanol or acetic acid
Esterification Methyl iodide or methyl chloroformate, base ~70-85% In acetone or DMF

Bromination of 2-Methylbenzoxazole Followed by Esterification

Method Overview:
This route involves bromination of 2-methylbenzoxazole at the 5-position, followed by esterification to form the methyl ester at the 7-position.

Procedure:

  • Step 1: Bromination
    • 2-Methylbenzoxazole is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation.
    • The reaction is carried out in a solvent like carbon tetrachloride or chloroform at room temperature or under reflux.
  • Step 2: Esterification
    • The brominated benzoxazole undergoes esterification with methyl chloroformate or methyl iodide, facilitated by a base such as potassium carbonate.
    • The reaction is typically performed in acetone or DMF at room temperature or reflux.

Reaction Data:

Reaction Step Conditions Yield Notes
Bromination NBS, radical initiator, room temperature or reflux ~60-75% Selectivity at 5-position
Esterification Methyl iodide, K2CO3, acetone ~70-85% Efficient methylation

Cross-Coupling and Functionalization via Suzuki or Ullmann Coupling

Method Overview:
A more advanced route involves preparing a halogenated benzoxazole derivative followed by coupling with methyl ester precursors or boronic acids.

Procedure:

  • Step 1: Synthesis of 5-bromo-2-methylbenzoxazole
    • Prepared via bromination as above.
  • Step 2: Suzuki coupling
    • The brominated benzoxazole reacts with a methyl ester-bearing boronic acid in the presence of palladium catalysts (e.g., Pd(PPh3)4) and a base (potassium carbonate) in a solvent mixture of ethanol and toluene.
    • Reflux conditions are maintained for approximately 20 hours.
  • Step 3: Purification
    • The product is purified via column chromatography, yielding methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate.

Reaction Data:

Reaction Step Conditions Yield Notes
Suzuki coupling Pd catalyst, K2CO3, ethanol/toluene, reflux ~65-75% High selectivity

Alternative Method: Oxidative Cyclization of o-Hydroxyaryl Imine Derivatives

Method Overview:
This method involves oxidative cyclization of o-hydroxyaryl imines, followed by halogenation and esterification.

Procedure:

  • Step 1: Synthesis of o-hydroxyaryl imines
    • Condensation of o-hydroxyaryl aldehydes with amines.
  • Step 2: Oxidative cyclization
    • Using iodine diacetate or other oxidants (e.g., PhI(OAc)2) in methanol at room temperature to generate benzoxazole derivatives.
  • Step 3: Bromination
    • The benzoxazole is brominated at the 5-position using NBS.
  • Step 4: Esterification
    • Methylation of the carboxylic acid group with methyl iodide or methyl chloroformate.

Reaction Data:

Reaction Step Conditions Yield Notes
Oxidative cyclization Iodine diacetate, MeOH, room temp ~80% Efficient formation of benzoxazole core
Bromination NBS, room temp ~70% Selective at 5-position
Methylation Methyl iodide, base ~70-85% Final methyl ester formation

Summary Table of Preparation Methods

Method Key Reagents Main Reactions Typical Yields Advantages
Cyclization of 2-amino-4-bromophenol Trimethyl orthoacetate Cyclization + esterification 65-80% Straightforward, high yield
Bromination of 2-methylbenzoxazole NBS Selective bromination 60-75% Well-established, scalable
Cross-coupling (Suzuki) Boronic acids, Pd catalyst Coupling at bromide 65-75% High selectivity, versatile
Oxidative cyclization Iodine diacetate Cyclization + bromination 70-80% One-pot process

Notes and Considerations:

  • Reaction selectivity is critical, especially during bromination, where controlling regioselectivity at the 5-position is essential.
  • Purification techniques such as column chromatography and recrystallization are vital for obtaining high-purity products.
  • Reaction conditions such as temperature, solvent, and reaction time significantly influence yields and product purity.
  • Safety precautions should be observed when handling reagents like methyl iodide, NBS, and oxidants.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate has shown potential in the development of pharmaceutical agents. Its derivatives have been evaluated for various biological activities:

  • Anticancer Activity : Research indicates that benzoxazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, modifications at the 5-position of the benzoxazole moiety have been linked to enhanced activity against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .
  • Antimicrobial Properties : Some studies suggest that compounds containing the benzoxazole framework possess antimicrobial activity, making them candidates for further exploration in drug development .

Synthetic Methodologies

The synthesis of this compound is of significant interest due to its relevance in creating various derivatives:

  • Microwave-Assisted Synthesis : Recent advancements in synthetic strategies include microwave-assisted reactions that improve yield and reduce reaction times. For example, using acetylhydroxamic acid and sulfuric acid under microwave conditions has yielded significant quantities of related benzoxazole compounds .
  • Catalytic Methods : The use of catalysts such as magnetic solid acids has been reported to enhance the efficiency of synthesizing benzoxazole derivatives from simpler precursors . These methodologies allow for greener and more sustainable chemical processes.

Material Science Applications

The compound's unique properties also make it suitable for applications in material science:

  • Polymer Additives : Due to its stability and reactivity, this compound can be used as an additive in polymer formulations to enhance thermal stability or impart specific functionalities.
  • Fluorescent Materials : Compounds with a benzoxazole structure are often explored for their fluorescent properties, which can be harnessed in creating advanced materials for optoelectronic applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. This compound was included due to its structural characteristics that suggest potential activity. Results indicated that modifications at the carboxylate group significantly influenced biological efficacy.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound using a novel catalytic approach. The study demonstrated improved yields (up to 89%) when using a magnetic solid acid catalyst compared to traditional methods .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (CAS: 2091139-27-2) Molecular Formula: C₁₀H₈BrNO₃ Key Differences: The bromine and carboxylate groups are swapped (positions 5 and 7). The bromine atom in position 7 may sterically hinder reactions compared to position 5 .

Substituent Variations

  • Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate Molecular Formula: C₁₀H₇BrClNO₃ Key Differences: The 2-methyl group is replaced with a chloromethyl (-CH₂Cl) moiety. The chlorine atom enhances reactivity for nucleophilic substitution, making this compound a precursor for introducing secondary functionalities (e.g., amines or thiols) .

Functional Group Analogs

  • 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid Molecular Formula: C₉H₆BrNO₃ Key Differences: The methyl ester is replaced with a carboxylic acid (-COOH). This substitution increases hydrophilicity, improving solubility in basic aqueous solutions. The carboxylic acid form is more reactive in condensation reactions (e.g., amide bond formation) .
  • 5-Bromo-2-methyl-1,3-benzoxazol-7-amine
    • Molecular Formula : C₈H₇BrN₂O
    • Key Differences : The ester group is replaced with an amine (-NH₂). This modification introduces hydrogen-bonding capability and basicity, expanding its utility in coordination chemistry or as a building block for drug discovery .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₁₀H₈BrNO₃ 270.1 5-Br, 2-CH₃, 7-COOCH₃ Intermediate for cross-coupling reactions
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate C₁₀H₈BrNO₃ 270.1 7-Br, 2-CH₃, 5-COOCH₃ Positional isomer with distinct reactivity
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate C₁₀H₇BrClNO₃ 304.5 5-Br, 2-CH₂Cl, 7-COOCH₃ Reactive site for nucleophilic substitution
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid C₉H₆BrNO₃ 256.05 7-Br, 2-CH₃, 5-COOH Enhanced solubility in basic media
5-Bromo-2-methyl-1,3-benzoxazol-7-amine C₈H₇BrN₂O 227.06 5-Br, 2-CH₃, 7-NH₂ Hydrogen bonding and basic properties

Physicochemical Properties

  • Melting Point : Benzoxazole derivatives typically exhibit high melting points (245–338 °C) due to aromatic stabilization and intermolecular hydrogen bonding .
  • Solubility : The methyl ester enhances lipophilicity compared to the carboxylic acid analog, favoring organic solvents (e.g., DCM, THF) .

Biological Activity

Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with specific substituents that enhance its biological properties. The presence of a bromine atom at the 5th position and a methyl ester group at the 7th position are notable features that influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₀H₉BrN₁O₃
CAS Number2204915-00-2
Melting Point142–144 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various bacteria and fungi by interfering with their enzymatic functions.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness.

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further therapeutic exploration.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The IC₅₀ values suggest that this compound may induce apoptosis in cancer cells, although further mechanistic studies are required to confirm these findings.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Case Study on Antifungal Activity : A study focused on its antifungal properties against clinical isolates of Candida albicans, demonstrating its effectiveness in inhibiting biofilm formation.
  • Case Study on Antibacterial Mechanisms : Research investigating the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate to improve yield and purity?

Methodological Answer:
A reflux-based approach using methyl 3-amino-4-hydroxybenzoate and substituted aryl acids (in excess) is a viable starting point, as demonstrated for analogous benzoxazole carboxylates . Key parameters to optimize include:

  • Reaction time and temperature : Prolonged reflux (e.g., 15–20 hours) ensures complete cyclization.
  • Stoichiometry : Excess aryl acid drives the reaction to completion.
  • Workup : Precipitation on crushed ice improves purity by removing unreacted reagents.
    Post-synthesis, purification via column chromatography (using a polar/non-polar solvent gradient) or recrystallization (e.g., ethanol/water) is recommended. Monitor progress via TLC or HPLC to confirm intermediate formation and final product purity.

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., methyl, bromo, ester groups) and confirm benzoxazole ring formation. Coupling patterns in aromatic regions distinguish regioisomers .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s distinct doublet).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-O-C (benzoxazole, ~1250 cm⁻¹) stretches .

Advanced: How can single-crystal X-ray diffraction (SCXRD) data be processed using SHELX software to resolve ambiguities in the molecular structure?

Methodological Answer:

  • Data Collection : Use high-resolution diffraction data (≤ 0.8 Å resolution) to minimize errors.
  • Structure Solution :
    • SHELXT : Direct methods for phase determination.
    • SHELXL : Refine positional and thermal parameters with restraints for disordered regions (e.g., methyl groups) .
  • Validation : Check for outliers using R-factor, residual density maps, and Hirshfeld surface analysis. For ambiguous electron density (e.g., bromine vs. substituent disorder), employ occupancy refinement or alternative models .
  • Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams to highlight atomic displacements .

Advanced: What methodologies are recommended for analyzing hydrogen bonding patterns and their impact on crystal packing?

Methodological Answer:

  • Graph Set Analysis : Categorize hydrogen bonds (e.g., D(n)-A(m) motifs) using Etter’s formalism to identify recurring patterns in crystal structures .
  • Crystallographic Software : Mercury (CCDC) or CrystalExplorer computes hydrogen bond distances/angles and visualizes packing motifs.
  • Energy Frameworks (Hirshfeld Surface) : Quantify intermolecular interactions (e.g., Br···π contacts) and their contribution to lattice stability .

Advanced: How can conformational analysis using Cremer-Pople puckering parameters be applied to study the benzoxazole ring’s non-planarity?

Methodological Answer:

  • Coordinate Calculation : Derive Cremer-Pople parameters (amplitude qq, phase ϕ\phi) from atomic coordinates (SCXRD or DFT-optimized structures) to quantify ring puckering .
  • Comparison to Planarity : A planar benzoxazole ring has q=0q = 0. Deviations (q>0q > 0) indicate non-planarity due to steric strain or electronic effects.
  • DFT Validation : Compare experimental puckering with gas-phase DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess environmental influences .

Basic: What are the common challenges in achieving high-resolution crystallographic data, and how can they be mitigated?

Methodological Answer:

  • Crystal Quality : Poorly diffracting crystals may result from impurities or disorder. Recrystallize in alternative solvents (e.g., DCM/hexane) or use vapor diffusion.
  • Data Collection :
    • Optimize exposure time to balance intensity and resolution.
    • Use synchrotron sources for weakly diffracting crystals.
  • Refinement : Apply SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion and disorder .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data regarding electronic properties?

Methodological Answer:

  • DFT Benchmarking : Perform calculations (e.g., Gaussian, ORCA) with solvent effects (PCM model) and compare with experimental UV-Vis, NMR, or IR spectra.
  • Electrostatic Potential Maps : Overlay DFT-derived maps with SCXRD electron density to validate charge distribution (e.g., bromine’s electron-withdrawing effect) .
  • Error Analysis : Identify systematic errors (e.g., basis set limitations) or environmental factors (e.g., crystal packing forces) causing deviations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate

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